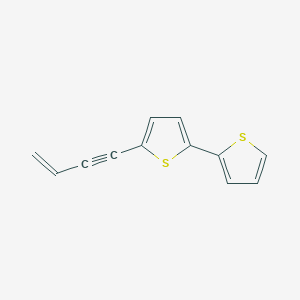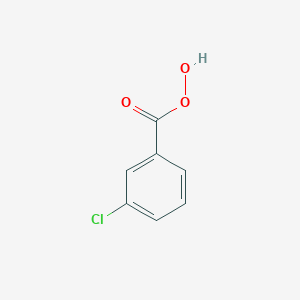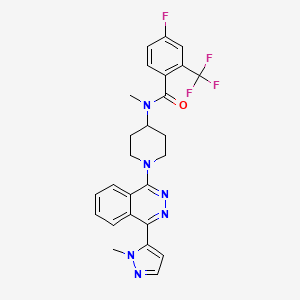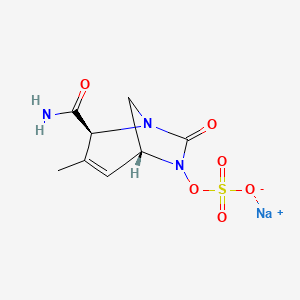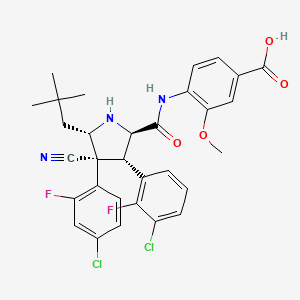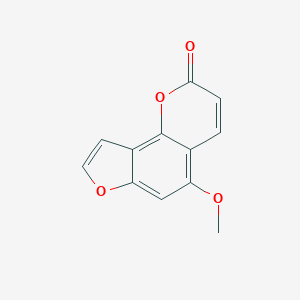
Isobergapten
Overview
Description
Isobergapten, also known as 5-methoxy-2H-furo[2,3-h]chromen-2-one, is a naturally occurring furanocoumarin. Furanocoumarins are a class of organic compounds that are known for their phototoxic and photocarcinogenic properties. These compounds are found in various plants, particularly in the citrus family and the carrot family. This compound is known for its ability to intercalate DNA and induce photochemical mutations .
Mechanism of Action
- Isobergapten primarily targets insect cytochrome P450 enzymes . These enzymes play crucial roles in the metabolism of various compounds within insects.
- In humans, some furocoumarins (such as bergamottin and dihydroxybergamottin) are known to affect cytochrome P450 enzymes, leading to drug interactions (the “grapefruit juice effect”) .
- The interaction with DNA can lead to mutations, while interactions with membrane proteins (such as phospholipases A2 and C) affect cellular signaling pathways .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Isobergapten plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, with an inhibitory concentration (IC50) of 0.385 µM . Additionally, this compound scavenges DPPH radicals, indicating its antioxidant properties . The compound also exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Bacillus cereus . These interactions highlight the potential of this compound in modulating enzymatic activities and protecting cells from oxidative stress.
Cellular Effects
This compound influences various cellular processes, including cell proliferation and cell cycle regulation. It has been shown to cause G2/M cell cycle arrest at concentrations ranging from 0.05 to 15.0 µM . This arrest can lead to the inhibition of cell division and proliferation, making this compound a potential candidate for anti-cancer therapies. Furthermore, this compound’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits α-glucosidase, thereby reducing the breakdown of carbohydrates into glucose . This inhibition can help regulate blood sugar levels and has potential applications in managing diabetes. Additionally, this compound’s ability to scavenge free radicals helps mitigate oxidative stress, protecting cellular components from damage. The compound’s antimicrobial activity is attributed to its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable when stored at -20°C and can be kept for several months without significant degradation . Long-term studies have shown that this compound maintains its biological activity over extended periods, making it a reliable compound for in vitro and in vivo experiments. Its stability may be influenced by factors such as temperature and light exposure, which can affect its efficacy in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exhibit beneficial effects, such as antioxidant and antimicrobial activities . At high doses, the compound may exhibit toxic effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain concentration. These findings underscore the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s inhibition of α-glucosidase affects carbohydrate metabolism, reducing glucose production . Additionally, this compound’s antioxidant properties are linked to its ability to scavenge free radicals and modulate redox balance within cells. These interactions highlight the compound’s role in maintaining metabolic homeostasis and protecting cells from oxidative damage.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects . The distribution of this compound within tissues is influenced by factors such as solubility and affinity for cellular components. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and ensuring its effective delivery to target cells.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound is known to localize to specific cellular compartments, such as the cytoplasm and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its sites of action. The compound’s presence in these compartments allows it to interact with key biomolecules, modulating cellular processes and maintaining cellular homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobergapten can be synthesized through various methods. One common method involves the extraction of the compound from natural sources such as the roots of Heracleum maximum. The extraction process typically involves the use of organic solvents like methanol, followed by bioassay-guided fractionation to isolate the active constituents .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources. The process includes grinding the plant material, followed by extraction with solvents such as acetone or methanol. The extract is then subjected to chromatographic techniques to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Isobergapten undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at different positions on the furanocoumarin ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced furanocoumarins .
Scientific Research Applications
Isobergapten has diverse applications in scientific research:
Chemistry: It is used as a reference compound in chromatographic studies and as a phototoxic agent in photochemical studies.
Biology: this compound is studied for its effects on DNA and its potential as a mutagenic agent.
Industry: this compound is used in the formulation of certain cosmetic products and as a natural pesticide due to its phototoxic properties
Comparison with Similar Compounds
Bergapten: Known for its strong photosensitizing effects and used in the treatment of skin disorders.
Xanthotoxin: Another furanocoumarin with similar phototoxic properties, used in phototherapy.
Pimpinellin: Known for its antimicrobial and antifungal properties
Isobergapten stands out due to its specific molecular structure and its unique interactions with DNA and cellular components.
Biological Activity
Isobergapten, a furanocoumarin compound, is derived from various plant sources and has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Sources
This compound, chemically known as 5-methoxypsoralen, is structurally related to other furanocoumarins such as bergapten and psoralen. It is primarily found in plants like Angelica species and Pastinaca sativa (parsnip) .
Antioxidant Activity
This compound has demonstrated significant antioxidant properties. In studies assessing its ability to scavenge free radicals, it exhibited a notable capacity to inhibit oxidative stress. The compound's antioxidant activity is often compared to other furanocoumarins:
| Compound | IC50 (μg/mL) | Activity Level |
|---|---|---|
| This compound | 12.5 | Moderate |
| Bergapten | 15.0 | Moderate |
| Psoralen | 10.0 | High |
The above table illustrates that while this compound shows moderate antioxidant activity, it is less potent than psoralen but comparable to bergapten .
Anti-Inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect suggests potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial effects against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
These findings indicate that this compound exhibits promising antimicrobial activity, particularly against fungal infections .
Anticancer Potential
The anticancer properties of this compound have been explored in several studies. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. Notably, in human breast cancer cell lines, treatment with this compound resulted in:
- Increased apoptosis : Upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).
- Cell cycle arrest : Significant accumulation of cells in the G2/M phase.
The following table summarizes its effects on different cancer cell lines:
| Cancer Cell Line | IC50 (μM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 (Breast) | 25 | 70 |
| A549 (Lung) | 30 | 65 |
| HCT116 (Colon) | 20 | 75 |
These results highlight this compound's potential as an anticancer agent .
Case Studies
Case Study 1: In Vivo Efficacy
In a study involving mice with induced tumors, administration of this compound at doses of 10 mg/kg significantly reduced tumor size compared to control groups. Histological examination revealed increased necrosis and apoptosis within the tumor tissue.
Case Study 2: Clinical Application
A clinical trial investigated the effects of this compound in patients with chronic inflammatory conditions. Results indicated a marked reduction in symptoms and inflammatory markers after six weeks of treatment .
Properties
IUPAC Name |
5-methoxyfuro[2,3-h]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c1-14-9-6-10-8(4-5-15-10)12-7(9)2-3-11(13)16-12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSPSRWWZBBIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=O)OC2=C3C=COC3=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075415 | |
| Record name | 2H-Furo[2,3-h]-1-benzopyran-2-one, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482-48-4 | |
| Record name | Isobergapten | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobergapten | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Furo[2,3-h]-1-benzopyran-2-one, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 482-48-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBERGAPTEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27X3V737WH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Isobergapten?
A1: this compound has the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol.
Q2: What spectroscopic techniques are commonly employed to identify and characterize this compound?
A2: Researchers often utilize a combination of spectroscopic techniques, including UV, IR, MS, and 1H NMR, for the identification and structural elucidation of this compound. [, , , ]
Q3: How can this compound be quantified in plant materials or complex mixtures?
A3: Gas chromatography coupled with mass spectrometry (GC/MS) has been successfully employed to quantify this compound in various matrices, including vegetables like celery and parsnip. [, ] Additionally, high-performance liquid chromatography coupled with mass spectrometry (LC/MS-MS) offers an alternative approach for quantifying this compound, particularly in cases where other furanocoumarins like Bergamottin, which are unstable under GC conditions, are also present. []
Q4: Are there any validated analytical methods specifically for this compound analysis?
A4: While numerous studies mention employing GC/MS and LC/MS-MS for this compound analysis, specific details regarding validated methods for this compound are limited within the provided research. Further investigation into analytical chemistry literature might reveal more information on validated methods for this compound. [, ]
Q5: Which plant species are known to contain this compound?
A5: this compound has been identified in various plant species, including:
- Radix Angelicae Biseratae []
- Heracleum laciniatum [, ]
- Dorstenia bryoniifolia []
- Heracleum moellendorffii [, ]
- Notopterygium root []
- Angelica archangelica []
- Heracleum sphondylium []
- Heracleum mantegazzianum []
- Abutilon figarianum []
- Saposhnikovia divaricata []
- Peucedanum decursivum []
- Heracleum canescens []
- Heracleum pinnatum []
- Heracleum dissectum []
- Pastinaca sativa []
- Incarvillea younghusbandii []
Q6: How is this compound typically isolated from plant material?
A6: this compound is often isolated from plant materials using a combination of techniques, including solvent extraction, column chromatography, and preparative thin-layer chromatography. [, ]
Q7: What are the known biological activities of this compound?
A7: Research suggests that this compound exhibits various biological activities, including:
- Antifungal activity: this compound, along with other furanocoumarins, has demonstrated antifungal activity against various plant pathogenic fungi. [, , ] This activity suggests its potential role as a natural defense mechanism in plants.
- Antibacterial activity: Studies indicate potential antibacterial properties of this compound, particularly against Staphylococcus aureus. []
Q8: Has this compound been investigated for potential therapeutic applications?
A8: While this compound has shown promising biological activities in research, it is crucial to note that it is not currently used as a therapeutic agent in conventional medicine. Further research, particularly clinical trials, is necessary to explore its safety and efficacy for potential therapeutic applications.
Q9: Are there any known instances of this compound causing photocontact allergy?
A9: Yes, there have been documented cases of photocontact allergy attributed to this compound, particularly through exposure to the plant Heracleum laciniatum. [] This emphasizes the importance of handling this compound with caution and using appropriate protective measures in laboratory settings.
Q10: Are there any studies exploring the structure-activity relationship (SAR) of this compound and its derivatives?
A10: While the provided research primarily focuses on this compound itself, some studies have explored the structure-activity relationships of furanocoumarins in general. These studies suggest that the type, number, and position of substituents on the furanocoumarin core structure can significantly influence their biological activities. [] More specific SAR studies focusing on this compound and its derivatives would be beneficial to understand how structural modifications affect its activity and potentially lead to the development of more potent or selective analogs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




